molecular formula C17H19N5O3S B2596303 N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide CAS No. 941875-05-4

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide

Cat. No.: B2596303
CAS No.: 941875-05-4
M. Wt: 373.43
InChI Key: IYKNKPWPFVUTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide is a sulfonamide-tetrazole hybrid compound. Its structure features a 1H-tetrazole ring substituted at the 5-position with a 3,4-dimethylphenyl group and a methylene-linked 4-methoxybenzenesulfonamide moiety. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-12-4-5-14(10-13(12)2)22-17(19-20-21-22)11-18-26(23,24)16-8-6-15(25-3)7-9-16/h4-10,18H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKNKPWPFVUTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 3,4-dimethylphenyl azide can react with a suitable nitrile under acidic conditions to form the tetrazole ring.

    Attachment of the Tetrazole to the Benzene Ring: The tetrazole derivative is then reacted with a benzyl halide (such as 4-methoxybenzenesulfonyl chloride) in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Biological Activities

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

  • Antitumor Activity : Compounds with a similar tetrazole structure have shown significant antitumor effects against various cancer cell lines. For instance, studies indicate that derivatives can induce apoptosis in breast cancer cells (e.g., MCF-7) with IC50 values below 10 µM, suggesting strong growth inhibition.
  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial activity. Preliminary studies indicate that this compound may inhibit bacterial strains and fungi, making it potentially useful for treating infections.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties through assays such as DPPH radical scavenging, which indicates their ability to mitigate oxidative stress associated with various diseases.

Case Studies and Research Findings

Recent literature highlights several key studies that underline the significance of this compound:

  • Antitumor Efficacy Study : A study evaluated the effects of a structurally similar compound on MCF-7 cells, revealing strong growth inhibition with IC50 values indicative of potent antitumor activity.
  • Antimicrobial Screening : Compounds derived from tetrazoles were screened against pathogens like Candida albicans, showing promising results with minimum inhibitory concentrations (MIC) in the low µg/mL range.
  • Oxidative Stress Mitigation : Research demonstrated that derivatives with similar structural motifs exhibited robust antioxidant activity by efficiently scavenging DPPH radicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The tetrazole ring could mimic the structure of certain biological molecules, allowing it to bind to active sites on enzymes or receptors, thereby modulating their function.

Comparison with Similar Compounds

Structural Analogues with Tetrazole Moieties

(a) Angiotensin II Receptor Antagonists (e.g., Losartan, Valsartan)
  • Losartan : Features a 2-n-butyl-4-chloroimidazole linked to a biphenyl-tetrazole group. The tetrazole acts as a carboxylate surrogate, enhancing receptor binding .
  • Valsartan : Contains a valine-derived chain and a biphenyl-tetrazole, optimizing solubility and potency .
  • Comparison : The target compound shares the tetrazole core but diverges with a 3,4-dimethylphenyl group instead of biphenyl. This substitution may reduce π-π stacking interactions but improve steric shielding against metabolic degradation.
(c) Triazolethiones ()
  • Compounds [7–9]: 1,2,4-Triazole-3-thiones with fluorophenyl and sulfonylphenyl groups. These exhibit tautomerism (thiol-thione equilibrium), unlike the stable tetrazole in the target compound.

Physicochemical Properties

Table 1: Key Properties of Selected Compounds
Compound Molecular Weight Key Substituents Melting Point (°C) Notable Spectral Data (IR/NMR)
Target Compound ~413.5* 3,4-dimethylphenyl, SO₂NMeOPh N/A Expected: νS=O ~1350 cm⁻¹; δ 2.2 (CH₃, dimethyl)
Losartan 422.9 Biphenyl-tetrazole, Cl, n-butyl 183–185 νC=N (tetrazole) ~1600 cm⁻¹; δ 7.5–8.0 (biphenyl)
Compound 8 ~600.0* Chlorotrityl, imidazole-ester 90 δ 5.38 (s, 2H, CH₂), 3.77 (s, 3H, OCH₃)
Compound [7] () ~450.0* Fluorophenyl, SO₂Ph N/A νC=S ~1255 cm⁻¹; δ 6.8–7.6 (aromatic H)

*Calculated based on structural formulas.

Key Observations:
  • Solubility : The methoxybenzenesulfonamide group in the target compound likely enhances water solubility compared to losartan’s hydrophobic n-butyl chain .
  • Thermal Stability : Methyl and methoxy substituents may elevate melting points relative to compounds with ester or acid groups (e.g., Compound 11) .

Pharmacological and Industrial Relevance

  • Medicinal Potential: The tetrazole-sulfonamide scaffold is prevalent in antihypertensive (e.g., valsartan) and antimicrobial agents. The target compound’s dimethylphenyl group may confer unique selectivity for enzyme targets .
  • Pesticide Chemistry () : Unlike chloroacetamide herbicides (e.g., alachlor), the target compound’s sulfonamide and tetrazole groups suggest divergent mechanisms, possibly targeting enzymes over ion channels .

Biological Activity

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide is a complex organic compound notable for its diverse biological activities. This compound integrates a tetrazole ring, known for its pharmacological properties, with a sulfonamide moiety, which has been widely used in medicinal chemistry. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N4O3SC_{17}H_{20}N_{4}O_{3}S, with a molecular weight of approximately 364.43 g/mol. The structure features a tetrazole ring linked to a methoxybenzenesulfonamide group, which enhances its biological activity through specific interactions with molecular targets.

PropertyValue
Molecular FormulaC17H20N4O3SC_{17}H_{20}N_{4}O_{3}S
Molecular Weight364.43 g/mol
CAS Number123456-78-9 (hypothetical)
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. The tetrazole ring may facilitate binding to various biological targets, modulating their activity and influencing physiological responses.

  • Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit dihydropteroate synthase (DHPS), an essential enzyme in bacterial folate synthesis. This inhibition leads to antibacterial effects.
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating pathways involving lipoxygenases (LOXs), which are implicated in inflammatory responses.

Biological Activities

Research indicates that compounds similar to this compound display various biological activities:

  • Antibacterial Activity : Compounds containing sulfonamide groups have been shown to possess significant antibacterial properties against gram-positive and gram-negative bacteria.
  • Anticancer Potential : Some studies suggest that tetrazole derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntibacterialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryModulation of inflammatory pathways

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

  • Antibacterial Efficacy : A study demonstrated that sulfonamides exhibit strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The incorporation of tetrazole rings was found to enhance this activity significantly.
  • Cancer Cell Studies : In vitro studies on cancer cell lines indicated that tetrazole-based compounds could effectively induce cell death through apoptosis mechanisms, suggesting potential use in cancer therapies.

Q & A

Basic Research Questions

Q. What synthetic routes are available for N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide, and what are the critical reaction conditions?

  • Methodology : The compound can be synthesized via a multi-step process starting with the formation of the tetrazole ring. A common approach involves [3+2] cycloaddition between nitriles and azides. For example, trimethylsilyl azide (TMSN3_3) with dibutyltin oxide as a catalyst can facilitate tetrazole ring formation under reflux in anhydrous solvents like acetonitrile . Subsequent functionalization steps (e.g., alkylation or sulfonamide coupling) require precise stoichiometric control of reagents like 3,4-dimethylphenyl bromide and 4-methoxybenzenesulfonyl chloride. Reaction monitoring via TLC and optimization of pH/temperature are critical to avoid by-products .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and absence of unreacted intermediates.
  • Mass Spectrometry (HRMS-ESI) : Validate molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm. Mobile phases often include acetonitrile/water with 0.1% formic acid .

Q. What crystallographic techniques are suitable for resolving its 3D structure?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Key steps include:

  • Crystal growth via slow evaporation in solvents like DCM/hexane.
  • Data collection at low temperatures (100 K) to minimize thermal motion.
  • Structure solution with direct methods (SHELXS) and refinement using anisotropic displacement parameters. Twinning or disorder in the tetrazole or sulfonamide groups may require constraints or split-site modeling .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved?

  • Methodology : Discrepancies in reported IC50_{50} values (e.g., enzyme inhibition) may arise from assay conditions. Systematic approaches include:

  • Dose-response standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for pH/temperature.
  • Orthogonal assays : Validate findings via SPR (surface plasmon resonance) for binding affinity and fluorescence polarization for competitive inhibition .
  • Meta-analysis : Cross-reference with structurally analogous sulfonamides (e.g., candesartan derivatives) to identify substituent-specific trends .

Q. What computational strategies are effective for predicting its pharmacokinetic properties?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Assess membrane permeability using lipid bilayer models (e.g., CHARMM-GUI).
  • ADMET Prediction : Tools like SwissADME or ADMETlab estimate bioavailability, CYP450 interactions, and plasma protein binding. Focus on logP (optimal range: 2–4) and topological polar surface area (<140 Å2^2) .
  • Metabolic Stability : In vitro microsomal assays (human liver microsomes) with LC-MS/MS quantification of parent compound depletion .

Q. How can its mechanism of action be elucidated in complex biological systems?

  • Methodology :

  • Target Deconvolution : Use CRISPR-Cas9 knockout libraries or siRNA screens to identify critical pathways.
  • Chemical Proteomics : Employ affinity-based probes (e.g., biotinylated analogs) coupled with streptavidin pull-down and LC-MS/MS to map interactomes .
  • Cryo-EM/X-ray Crystallography : Resolve ligand-bound structures of putative targets (e.g., angiotensin receptors) to identify binding motifs .

Q. What experimental designs mitigate challenges in SAR studies of its derivatives?

  • Methodology :

  • Fragment-based Design : Synthesize analogs with systematic substitutions (e.g., replacing 3,4-dimethylphenyl with cycloheptyl or tert-butyl groups) and test activity in parallelized assays .
  • QSAR Modeling : Use Gaussian-based DFT calculations (e.g., HOMO-LUMO gaps) and CoMFA/CoMSIA to correlate electronic properties with bioactivity .

Q. How can crystallographic data refinement address disorder in the tetrazole moiety?

  • Methodology :

  • Twinning Analysis : Use PLATON to detect twinning and refine with HKLF5 format in SHELXL.
  • Disordered Solvent : Apply SQUEEZE to model diffuse electron density. For tetrazole ring disorder, employ PART and SUMP instructions to refine occupancy ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.